![molecular formula C18H23FN4O2 B2399100 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide CAS No. 1705546-58-2](/img/structure/B2399100.png)
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, the oxadiazole ring could be formed via a cyclization reaction, and the carboxamide group could be introduced via an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the piperidine ring would likely make the molecule somewhat rigid, while the fluorophenyl and carboxamide groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The oxadiazole ring might also participate in reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Metabolism and Disposition in Humans
One study focuses on the metabolism and disposition of a compound similar in structural complexity, examining how it is processed within the human body. The study of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist, provides insights into the metabolic pathways and elimination mechanisms of structurally complex molecules. This research is critical for understanding how novel compounds are metabolized and cleared, aiding in the development of safe and effective medications (Renzulli et al., 2011).
Pharmacokinetic Evaluation
Another study evaluates the safety, dosimetry, and pharmacokinetic characteristics of 3-((2-fluoro-4-(5-(2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl)(methyl-11C)amino)propanoic acid (11C-CS1P1) , a radiotracer targeting the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor plays a significant role in multiple sclerosis, making this study crucial for developing diagnostic tools and treatments for inflammatory diseases (Brier et al., 2022).
properties
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)20-18(24)23-9-5-6-13(11-23)10-16-21-17(22-25-16)14-7-3-4-8-15(14)19/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAGQJHZENVREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide |
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